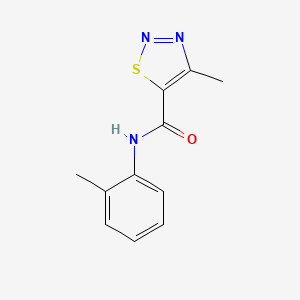

4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-5-3-4-6-9(7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMXOGPLFDVHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=NS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : This compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be studied for various applications.

2. Biology

- Antimicrobial Properties : Research indicates that 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics. Studies have shown effective inhibition of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Antifungal Activity : The compound has demonstrated antifungal properties, particularly against strains like Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

3. Medicine

- Anticancer Research : The compound has been investigated for its potential anticancer effects. Studies suggest that it can induce apoptosis in cancer cell lines by activating the p53 pathway and promoting caspase-3 cleavage . For instance, one study reported an IC50 value of 15 µM against MCF-7 breast cancer cells .

- Anti-inflammatory Effects : Recent research indicates that it may reduce inflammatory markers in macrophages, suggesting potential applications in treating inflammatory diseases .

4. Agriculture

- Plant Disease Control : The compound has been identified as an effective agent for controlling plant diseases, particularly bacterial infections in crops like rice. It has shown efficacy against pathogens such as Pyricularia oryzae, which causes rice blast disease .

Case Studies

1. Antimicrobial Activity Study (2024)

- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

2. Anticancer Activity Evaluation (2023)

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

3. Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of microbial or cancer cells .

Comparison with Similar Compounds

Data Tables

Biological Activity

4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the methyl and phenyl groups enhances its biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit promising anticancer effects. For instance:

- In vitro Studies : Research has shown that compounds similar to 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide can inhibit cell proliferation in various cancer cell lines. One study indicated that a related thiadiazole derivative exhibited an IC50 value of 12.8 µg/mL against MCF-7 breast cancer cells, comparable to doxorubicin, a standard chemotherapy drug .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds were reported to inhibit c-Met phosphorylation, a critical pathway in cancer progression, thereby reducing tumor growth .

Antimicrobial Activity

Thiadiazoles have also been explored for their antimicrobial properties:

- Bacterial Inhibition : Studies have shown that derivatives of thiadiazole can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics .

- Fungal Activity : In addition to bacterial activity, certain thiadiazole derivatives have shown antifungal properties against strains such as Aspergillus niger, indicating their potential use in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazoles has also been investigated:

- Cytokine Inhibition : Some studies suggest that compounds containing the thiadiazole moiety can inhibit pro-inflammatory cytokines like interleukin-6 in various cell lines. This suggests a mechanism where these compounds may alleviate inflammation-related conditions.

Case Studies and Research Findings

Several case studies highlight the biological activity of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide:

Q & A

Q. How can researchers optimize the synthesis yield of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents like acetonitrile or DMF enhance cyclization efficiency by stabilizing intermediates .

- Catalysts : Iodine and triethylamine facilitate thiadiazole ring formation via sulfur elimination, as demonstrated in analogous thiadiazole syntheses .

- Temperature Control : Reflux conditions (e.g., 80–100°C) improve reaction rates while minimizing side products .

- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product with >95% purity .

Q. What spectroscopic techniques are recommended for confirming the structural identity of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methyl groups at C4 and N-phenyl) .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm) and C-N (1250–1350 cm) validate the carboxamide and thiadiazole moieties .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .

Q. How should researchers assess the purity of synthesized batches?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a methanol/water gradient (70:30) to detect impurities at 254 nm; purity ≥98% is typical for biological assays .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How to design experiments to elucidate the structure-activity relationship (SAR) for this compound’s biological activity?

Methodological Answer:

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy) at the phenyl or thiadiazole rings to probe electronic and steric effects .

- In Vitro Assays : Compare IC values in enzyme inhibition (e.g., kinases) or antimicrobial activity (e.g., MIC against S. aureus) across analogs .

- Computational Docking : Map substituent interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina to rationalize SAR trends .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Standardize Assays : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .

- Purity Verification : Re-test batches with HPLC and elemental analysis; impurities like unreacted intermediates may skew results .

- Mechanistic Follow-Up : Use knockdown models (e.g., siRNA) to confirm target engagement if off-target effects are suspected .

Q. What computational strategies predict the compound’s binding affinity and selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD <2 Å) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to predict affinity changes relative to the parent compound .

- Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic features using Schrödinger’s Phase .

Q. How to mitigate toxicity in preclinical studies while retaining activity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce systemic toxicity while maintaining target-site activation .

- Metabolic Profiling : Use liver microsomes to identify toxic metabolites; modify labile sites (e.g., methyl groups) to block oxidative pathways .

- In Vivo Models : Test acute toxicity in zebrafish embryos (LC) before rodent studies to prioritize safer analogs .

Q. What strategies validate the compound’s molecular targets in complex biological systems?

Methodological Answer:

- Chemical Proteomics : Use biotinylated probes for pull-down assays combined with LC-MS/MS to identify binding partners .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

- SILAC Labeling : Quantify protein expression changes in treated vs. untreated cells via stable isotope labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.